molecular formula C11H11ClN2OS B3080179 {1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol CAS No. 1082388-01-9

{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol

Cat. No.: B3080179
CAS No.: 1082388-01-9
M. Wt: 254.74 g/mol
InChI Key: CDPGTHVDXWGLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(2-Chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol is an imidazole-derived compound featuring a 2-chlorophenylmethyl group at the N1 position, a sulfanyl (thiol) group at C2, and a hydroxymethyl substituent at C3. Its molecular formula is C₁₂H₁₁ClN₂OS (inferred from structural analogs in and ). The 2-chlorophenyl group introduces steric and electronic effects, while the sulfanyl moiety may enhance reactivity or participate in hydrogen bonding.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-10-4-2-1-3-8(10)6-14-9(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPGTHVDXWGLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CNC2=S)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol typically involves multiple steps, starting with the formation of the imidazole ring. One common synthetic route is the cyclization of aminoguanidines with α-haloketones. The reaction conditions usually require a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : The imidazole ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to form a more reduced imidazole derivative.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH₃) to replace the chlorine atom with a methoxy group.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₃, aqueous conditions.

  • Reduction: : LiAlH₄, ether solvent.

  • Substitution: : NaOCH₃, methanol solvent.

Major Products Formed

  • Oxidation: : 1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}carboxylic acid.

  • Reduction: : 1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methane.

  • Substitution: : 1-[(2-methoxyphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: : Investigated for its potential therapeutic effects in treating diseases, including cancer and inflammatory conditions.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Key Substituents Functional Group Modifications Evidence ID
{1-[(2-Chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol C₁₂H₁₁ClN₂OS 2-Chlorophenylmethyl, sulfanyl (C2), hydroxymethyl (C5) Baseline for comparison
{2-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol C₁₂H₁₂Cl₂N₂OS 2,6-Dichlorobenzyl, methyl (N1) Additional Cl atom on benzyl; N1 methylated
{2-[(4-Chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol C₁₂H₁₃ClN₂O₃S 4-Chlorobenzyl, sulfonyl (C2), methyl (N1) Sulfonyl vs. sulfanyl; 4-Cl substitution
{1-[1-(4-Chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol C₁₂H₁₃ClN₂OS 4-Chlorophenylethyl (C1) Ethyl linker instead of benzyl; 4-Cl substitution
1-(2-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one C₉H₇ClN₂OS 2-Chlorophenyl, dihydroimidazolone ring Saturated imidazolone ring; lacks hydroxymethyl
Key Observations:

Halogen Position and Electronic Effects: The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl (e.g., ) or 3-fluorophenyl () analogs. The ortho-substitution (2-Cl) may induce steric hindrance and alter π-π stacking interactions compared to para-substituted derivatives.

Functional Group Modifications :

  • Sulfanyl vs. Sulfonyl : Sulfonyl groups (e.g., ) are more electron-withdrawing and less nucleophilic than sulfanyl, which could reduce reactivity but enhance stability.
  • Linker Variations : Ethyl linkers () vs. benzyl groups influence flexibility and binding pocket accommodation.

Ring Saturation :

  • The dihydroimidazolone derivative () lacks aromaticity in the ring, which may reduce planarity and alter interactions with biological targets.

Biological Activity

The compound {1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol , with the CAS number 1082388-01-9, is a member of the imidazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of {1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol is C11H11ClN2OS, and it features a chlorophenyl moiety that may influence its biological properties. The compound's structure can be represented as follows:

Structure C11H11ClN2OS\text{Structure }\text{C}_{11}\text{H}_{11}\text{Cl}\text{N}_2\text{O}\text{S}

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to {1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol possess potent activity against various bacterial strains. The compound's sulfanyl group is critical for its interaction with microbial enzymes, enhancing its efficacy against pathogens.

Microbial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antiviral Activity

The compound has shown promise in antiviral applications, particularly against HIV. Similar imidazole derivatives have been reported to inhibit viral replication effectively. For instance, compounds with a similar structure exhibited an EC50 value of 0.0364 µM against HIV-1, suggesting that the presence of the chlorophenyl group may enhance antiviral potency through specific interactions with viral proteins.

Anticancer Activity

Imidazole derivatives are also recognized for their anticancer properties. A derivative structurally related to {1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol demonstrated selective cytotoxicity against cancer cell lines, including HeLa and U2OS cells. The IC50 values for these cell lines were recorded at approximately 0.058 ± 0.016 µM, indicating significant potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the imidazole ring and substituents on the phenyl ring significantly affect biological activity. For instance:

  • Chlorine Substitution : The presence of chlorine enhances antimicrobial and antiviral activities.
  • Sulfanyl Group : Essential for interaction with biological targets, influencing both antimicrobial and anticancer activities.

Case Studies

Several studies illustrate the efficacy of imidazole derivatives:

  • Antiviral Study : A compound similar to {1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol was tested against HIV in vitro, showing significant inhibition of viral replication.
  • Anticancer Research : In a study involving various cancer cell lines, compounds with structural similarities exhibited potent cytotoxic effects, leading to further investigations into their mechanisms of action.
  • Antimicrobial Trials : Clinical trials demonstrated effectiveness against resistant strains of bacteria, providing insights into potential therapeutic applications in infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol
Reactant of Route 2
{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.